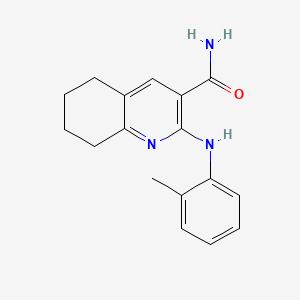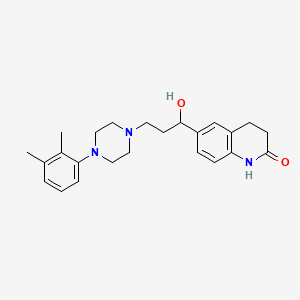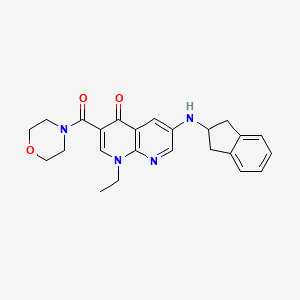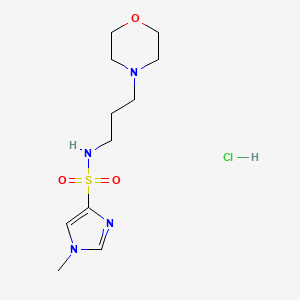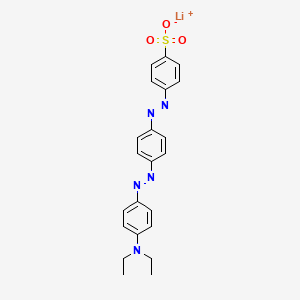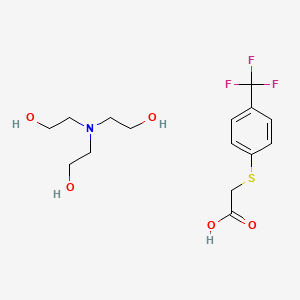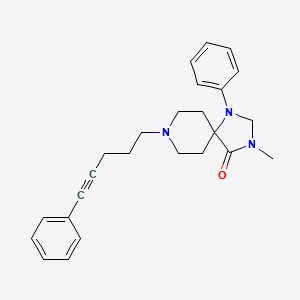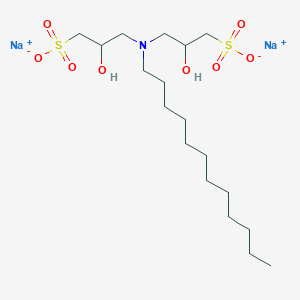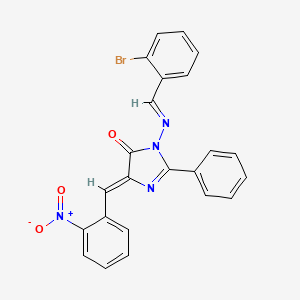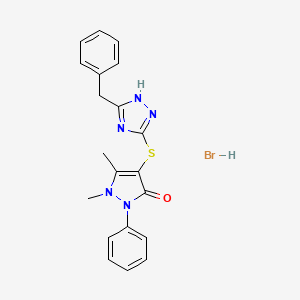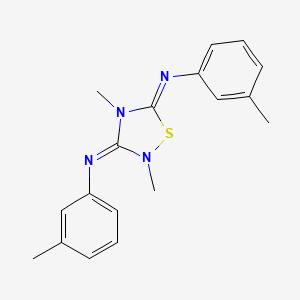
MCPA-trolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCPA-trolamine, known chemically as (4-chloro-2-methylphenoxy)acetic acid—2,2’,2’'-nitrilotriethanol (1:1), is a derivative of MCPA (4-chloro-2-methylphenoxyacetic acid). It is widely used as a selective herbicide for controlling broad-leaved weeds in various crops, including cereals, grasslands, and non-crop areas . This compound is particularly valued for its systemic action, which allows it to be absorbed by the plant and translocated to the site of action, leading to effective weed control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: MCPA-trolamine is synthesized by reacting MCPA with triethanolamine. The reaction typically involves the following steps:
Preparation of MCPA: MCPA is synthesized by chlorinating 2-methylphenol to produce 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form MCPA.
Formation of this compound: MCPA is then reacted with triethanolamine in a solvent such as water or ethanol under controlled temperature and pH conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of MCPA: Large-scale chlorination and subsequent reaction with chloroacetic acid.
Reaction with Triethanolamine: The MCPA is then reacted with triethanolamine in large reactors, ensuring proper mixing and temperature control to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: MCPA-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release MCPA and triethanolamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: MCPA and triethanolamine.
Oxidation: Various oxidized derivatives of MCPA.
Substitution: Substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
MCPA-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyacetic acid derivatives in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific pathways in plants.
Wirkmechanismus
MCPA-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound is absorbed through the leaves and roots and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Vergleich Mit ähnlichen Verbindungen
MCPA: The parent compound, used similarly as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness of MCPA-trolamine: this compound is unique due to its combination with triethanolamine, which enhances its solubility and stability, making it more effective in certain formulations and applications compared to its parent compound MCPA .
Eigenschaften
CAS-Nummer |
42459-68-7 |
|---|---|
Molekularformel |
C15H24ClNO6 |
Molekulargewicht |
349.81 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
LWZVSTQWRNKGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


